Bis(2,2-dimethylolpropyl) phthalate

Description

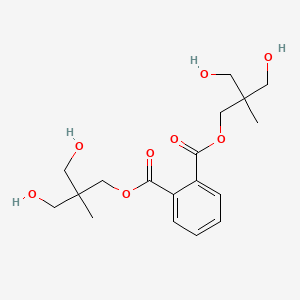

Structure

2D Structure

3D Structure

Properties

CAS No. |

72829-15-3 |

|---|---|

Molecular Formula |

C18H26O8 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C18H26O8/c1-17(7-19,8-20)11-25-15(23)13-5-3-4-6-14(13)16(24)26-12-18(2,9-21)10-22/h3-6,19-22H,7-12H2,1-2H3 |

InChI Key |

VBCOANABQMTRBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CO)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(CO)CO |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Bis 2,2 Dimethylolpropyl Phthalate

Esterification Reactions for Phthalate (B1215562) Synthesis

The cornerstone of bis(2,2-dimethylolpropyl) phthalate synthesis is the esterification reaction between phthalic anhydride (B1165640) and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction proceeds in two main stages. Initially, the more reactive cyclic anhydride undergoes ring-opening via nucleophilic attack by one of the hydroxyl groups of neopentyl glycol, forming a monoester with a free carboxylic acid group. The second stage involves the esterification of this carboxylic acid group with a second molecule of neopentyl glycol, or the esterification of the remaining hydroxyl group on the first neopentyl glycol moiety with another phthalic anhydride molecule, which then reacts with a second neopentyl glycol molecule to yield the desired diester. To drive the reversible esterification reaction to completion, water, a byproduct of the reaction, is typically removed continuously, often through azeotropic distillation.

Catalytic Systems in Phthalate Esterification

The esterification of phthalic anhydride with neopentyl glycol is generally a slow process and necessitates the use of a catalyst to achieve reasonable reaction rates and yields. A variety of catalytic systems have been explored for phthalate ester synthesis, which can be broadly categorized as homogeneous and heterogeneous catalysts.

Organometallic compounds are a prominent class of homogeneous catalysts for this transformation. Specifically, titanium, zirconium, and tin-based catalysts, such as titanium alkoxides, carboxylates, and chelates, have proven effective. rsc.org For instance, tetra-alkoxy titanates (e.g., tetraisopropyl titanate) are frequently employed. The mechanism of catalysis by these metal alkoxides is believed to involve the coordination of the carbonyl oxygen of the phthalic anhydride or the intermediate monoester to the metal center, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydroxyl group of neopentyl glycol.

Acid catalysts are also widely used. Homogeneous acid catalysts include p-toluenesulfonic acid and sulfuric acid. wikipedia.org Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., polystyrene-divinylbenzene sulfated resins), offer the advantage of easy separation from the reaction mixture, simplifying the purification process. scite.ai These catalysts function by protonating the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.

The choice of catalyst can influence the reaction conditions and selectivity. For instance, organometallic catalysts may allow for the reaction to proceed at lower temperatures compared to uncatalyzed reactions. The selection is often guided by factors such as catalytic activity, cost, ease of removal, and potential for side reactions.

Table 1: Catalytic Systems for Neopentyl Glycol Esterification

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Organometallic | Titanium alkoxides, Zirconium alkoxides, Tin alkoxides | High activity, Can be used at lower temperatures |

| Homogeneous Acid | p-Toluenesulfonic acid, Sulfuric acid | Readily available, Effective |

Reaction Kinetics and Thermodynamics of Diester Formation

The kinetics of the esterification of neopentyl glycol have been studied, although specific data for the formation of this compound is not extensively reported. However, analogous reactions provide insight into the kinetic and thermodynamic parameters. For instance, the esterification of neopentyl glycol with propionic acid, catalyzed by a heterogeneous resin (DOWEX 50WX2), was found to have an activation energy of 55.4 kJ/mol. rsc.org The reaction kinetics for the formation of di-2-ethylhexyl phthalate (DEHP), a structurally related plasticizer, are often described as being first-order with respect to the monoester concentration and independent of the alcohol concentration when an excess of the alcohol is used. rsc.org

Thermodynamically, the esterification reaction is an equilibrium process. The formation of the diester is typically exothermic. For the esterification of neopentyl glycol with propionic acid, the standard enthalpy of reaction was estimated to be -218.08 J·mol⁻¹. rsc.org To achieve high conversion to the diester, the equilibrium must be shifted towards the products. This is commonly achieved by removing water from the reaction mixture as it is formed, in accordance with Le Chatelier's principle.

Table 2: Kinetic and Thermodynamic Parameters for a Neopentyl Glycol Esterification (with Propionic Acid)

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 55.4 kJ/mol rsc.org |

| Pre-exponential Factor (A) | 2.3 × 10⁵ L² g⁻¹ mol⁻¹ h⁻¹ rsc.org |

Note: Data is for the esterification with propionic acid and serves as an illustrative example.

Design and Synthesis of Precursor Alcohols Relevant to The Chemical Compound

The key precursor alcohol for the synthesis of this compound is neopentyl glycol (NPG), with the IUPAC name 2,2-dimethylpropane-1,3-diol. ohans.com Industrially, NPG is synthesized through the aldol (B89426) reaction of formaldehyde (B43269) and isobutyraldehyde. ohans.com This reaction forms an intermediate, hydroxypivaldehyde. ohans.com

There are two primary routes to convert hydroxypivaldehyde to neopentyl glycol:

Cannizzaro Reaction: In this method, excess formaldehyde reacts with the intermediate hydroxypivaldehyde in the presence of a strong base. The hydroxypivaldehyde is reduced to neopentyl glycol, while the formaldehyde is oxidized to formic acid, which is then neutralized by the base to form a formate (B1220265) salt. ohans.com

Hydrogenation: Alternatively, the hydroxypivaldehyde can be hydrogenated to neopentyl glycol. ohans.com This is typically carried out using a catalyst such as palladium on carbon. ohans.com

The choice between these two methods can depend on economic factors, including the market value of the formate salt byproduct from the Cannizzaro reaction.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

To achieve high yield and purity of this compound in a laboratory setting, several factors must be carefully controlled.

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 1:2 molar ratio of phthalic anhydride to neopentyl glycol. However, to favor the formation of the diester and minimize the presence of the monoester intermediate, a slight excess of neopentyl glycol is often used.

Catalyst Selection and Concentration: The choice and amount of catalyst are crucial. An optimal concentration will accelerate the reaction without promoting unwanted side reactions. The catalyst should be selected based on the desired reaction temperature and the ease of its subsequent removal.

Temperature and Reaction Time: The reaction temperature influences the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to side reactions such as dehydration of the alcohol or degradation of the product. The reaction is typically monitored over time, often by measuring the amount of water collected or by analyzing the acid number of the reaction mixture, to determine the point of completion. For instance, in the synthesis of neopentyl glycol di(2-ethylhexanoate), a 95% yield was achieved within 26-28 hours at 160-170°C under self-catalysis conditions with a large excess of the acid. finechem-mirea.ru In another example, the synthesis of a neopentyl glycol diester from palm oil fatty acids using 1% sulfuric acid as a catalyst at 145°C for 4.56 hours resulted in a 90% yield.

Water Removal: Efficient and continuous removal of the water formed during the esterification is paramount for driving the reaction to completion. In the laboratory, this is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene.

Purification of the Final Product: After the reaction is complete, the crude product needs to be purified. This typically involves several steps:

Neutralization: Any remaining acidic catalyst and unreacted phthalic anhydride (which may have hydrolyzed to phthalic acid) are neutralized with an alkaline wash (e.g., a dilute solution of sodium carbonate or sodium bicarbonate).

Washing: The organic layer is then washed with water to remove any residual salts and base.

Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Distillation/Recrystallization: Final purification can be achieved by vacuum distillation or recrystallization to obtain the pure this compound.

Stereochemical Considerations in this compound Synthesis

Stereochemistry is a critical aspect in the synthesis of many organic molecules. However, in the case of this compound, the stereochemical considerations are straightforward.

The precursor alcohol, neopentyl glycol (2,2-dimethyl-1,3-propanediol), is an achiral molecule. It possesses a plane of symmetry passing through the central carbon atom and bisecting the angle between the two methyl groups and the two hydroxymethyl groups. Similarly, the other reactant, phthalic anhydride, is also achiral.

When two achiral molecules react to form a product without the generation of any new chiral centers, the resulting product will also be achiral. The esterification reaction between neopentyl glycol and phthalic anhydride does not create any new stereocenters. Therefore, this compound is an achiral molecule and does not exhibit stereoisomerism. There are no enantiomers or diastereomers to consider in its synthesis, and no stereoselective or stereospecific control is necessary. While neopentyl glycol can be used in the synthesis of chiral boronic esters, this is because a chiral moiety is introduced from another reactant or catalyst, which is not the case in the synthesis of this compound. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Characterization and Trace Determination of Bis 2,2 Dimethylolpropyl Phthalate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of "Bis(2,2-dimethylolpropyl) phthalate (B1215562)," providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural confirmation of "Bis(2,2-dimethylolpropyl) phthalate." Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum, the protons of the two equivalent neopentyl-like groups would exhibit characteristic signals. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen would appear as a singlet, while the methyl protons (CH₃) of the dimethylolpropyl groups would also produce a distinct singlet. The aromatic protons of the phthalate ring would give rise to a more complex multiplet pattern in the downfield region of the spectrum.

Table 1: Representative NMR Data for Phthalate Esters

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| Dibutyl Phthalate | ¹H | δ 7.73-7.70 (m, 2H), 7.53-7.50 (m, 2H), 4.3 (t, 2H), 1.70 (m, 2H), 1.44 (m, 2H), 0.97 (t, 3H) researchgate.net |

| ¹³C | δ 167.2, 132.0, 130.9, 128.8, 65.2, 30.4, 19.1, 13.7 chemicalbook.com | |

| Bis(2-ethylhexyl) Phthalate | ¹H | δ 7.7 (dd, 2H), 7.5 (dd, 2H), 4.21-4.23 (m, 4H), 1.61-1.65 (m, 2H), 1.23-1.34 (m, 16H), 0.80-0.85 (t, 12H) rsc.org |

This table provides representative data for common phthalates to illustrate the types of signals expected for "this compound".

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a rapid and non-destructive means of identifying the key functional groups present in "this compound." tandfonline.comnih.gov

The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl groups, typically appearing in the region of 1720-1740 cm⁻¹. researchgate.net Other characteristic bands would include C-O stretching vibrations of the ester linkage, aromatic C-H stretching, and aliphatic C-H stretching from the dimethylolpropyl groups. The presence of the aromatic ring would also give rise to characteristic absorptions in the fingerprint region.

Raman spectroscopy provides complementary information and is particularly useful for identifying phthalate esters in various matrices, such as PVC. nih.govdtu.dkoptica.org Phthalate esters as a group can be identified by a set of characteristic Raman bands. nih.govdtu.dkoptica.org For "this compound," key Raman signals would include the aromatic ring breathing modes and the C=O stretching vibration.

Table 2: Characteristic Vibrational Frequencies for Phthalate Esters

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C=O Stretch (Ester) | 1727 | FT-IR researchgate.net |

| Aromatic C-H Stretch | ~3000-3100 | FT-IR/Raman |

| Aliphatic C-H Stretch | ~2850-3000 | FT-IR/Raman |

| C-O Stretch (Ester) | ~1000-1300 | FT-IR |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of "this compound." When coupled with a chromatographic separation method (e.g., GC-MS or LC-MS), it provides a powerful tool for both identification and quantification.

In a typical electron ionization (EI) mass spectrum, "this compound" would undergo characteristic fragmentation. The molecular ion peak (M⁺) may or may not be observed, as phthalates often undergo facile fragmentation. A key fragment ion for many phthalates is found at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) ion. nih.govresearchgate.net Other significant fragments would arise from the cleavage of the ester side chains. The fragmentation pattern of the dimethylolpropyl group would also contribute to the unique mass spectrum of this compound. The investigation of fragmentation pathways at different collision energies can help in the classification and identification of phthalate metabolites. nih.gov

Fast atom bombardment mass spectrometry (FAB-MS) is another technique that has been used for the analysis of phthalate metabolites, including intact conjugates. nih.gov

Table 3: Common Fragment Ions in Mass Spectra of Phthalate Esters

| m/z | Ion Structure/Fragment | Significance |

|---|---|---|

| 149 | Protonated Phthalic Anhydride | Characteristic fragment for many phthalate esters nih.govresearchgate.net |

| 121 | Deprotonated Benzoate Ion | A specific ion produced by all phthalate metabolites nih.gov |

| [M-OR]⁺ | Loss of one alkoxy group | Indicates the structure of the ester side chain |

Chromatographic Separation Methods for Quantification

For the accurate quantification of "this compound," especially at trace levels in complex matrices, chromatographic techniques are essential. These methods separate the analyte of interest from other components in a sample prior to detection.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Electron Capture Detection (ECD), Mass Spectrometry (MS))

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like phthalates. restek.com "this compound," being a relatively high molecular weight phthalate, would require appropriate GC conditions, including a suitable column and temperature programming.

GC-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of phthalates. restek.comresearchgate.netredalyc.orgredalyc.orgoregonstate.edunih.govpeakscientific.com It offers both high separation efficiency and definitive identification based on the mass spectrum of the analyte. The use of specific stationary phases, such as Rtx-440 and Rxi-XLB columns, can provide good resolution for a wide range of phthalates. restek.com GC-MS methods have been developed for the quantification of various phthalates in diverse matrices, including water and polymer materials. researchgate.netnih.gov

GC with Electron Capture Detection (GC-ECD) is another sensitive technique for the detection of halogenated compounds and other electron-capturing species, including phthalates. researchgate.netredalyc.orgredalyc.orgepa.gov While highly sensitive, GC-ECD is less specific than GC-MS, and confirmation of the analyte's identity using a secondary method is often recommended. epa.gov

Sample preparation for GC analysis typically involves extraction from the sample matrix using a suitable solvent, followed by cleanup steps to remove interfering substances. epa.gov

Table 4: Example GC Parameters for Phthalate Analysis

| Parameter | Condition |

|---|---|

| Column | Rtx-440 or Rxi-XLB restek.com |

| Injector Temperature | 250 °C epa.gov |

| Carrier Gas | Helium or Hydrogen peakscientific.comepa.gov |

| Temperature Program | e.g., 150°C to 275°C at a programmed rate epa.gov |

Liquid Chromatography (LC) Approaches (e.g., HPLC, LC-MS) for Non-Volatile Analytes

Liquid chromatography (LC) is particularly well-suited for the analysis of non-volatile, thermally labile, or high molecular weight compounds that are not amenable to GC analysis. High-Performance Liquid Chromatography (HPLC) and LC coupled with Mass Spectrometry (LC-MS) are valuable techniques for the determination of "this compound." sciex.comgovst.eduwaters.comnih.govnih.govthermofisher.comresearchgate.nethitachi-hightech.comnih.govmdpi.comresearchgate.net

HPLC with UV Detection: HPLC with a UV detector is a common method for phthalate analysis. govst.edumdpi.com Phthalates exhibit UV absorbance, typically around 225-230 nm, allowing for their detection and quantification. govst.edumdpi.com Reversed-phase chromatography using a C18 or similar column is often employed, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). govst.edumdpi.com

LC-Mass Spectrometry (LC-MS/MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and selectivity for the analysis of phthalates and their metabolites in complex matrices like biological fluids and environmental samples. sciex.comwaters.comnih.govnih.govnih.gov This technique allows for the monitoring of specific precursor-to-product ion transitions, which significantly reduces background interference and enhances the confidence in analyte identification and quantification.

Sample preparation for LC analysis may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove matrix components. nih.gov

Table 5: Example LC Parameters for Phthalate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 or C8 reversed-phase sciex.comnih.gov |

| Mobile Phase | Gradient of water and methanol or acetonitrile sciex.comgovst.edu |

| Detector | UV or Mass Spectrometer (MS/MS) sciex.comgovst.edu |

Advanced Sample Preparation and Extraction Techniques for Diverse Matrices

The accurate quantification of this compound, a neopentyl glycol phthalate, in various environmental and biological samples, necessitates meticulous sample preparation and extraction to isolate the analyte from complex matrices and preconcentrate it to detectable levels. The ubiquitous nature of phthalates also demands stringent measures to prevent background contamination during analysis.

Microextraction and Solid-Phase Extraction (SPE) Methods

Conventional extraction techniques are often being replaced by more efficient and environmentally friendly methods like microextraction and solid-phase extraction (SPE). These techniques offer high enrichment factors and reduce the consumption of organic solvents.

Microextraction Techniques:

Microextraction methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are powerful tools for the preconcentration of phthalates from liquid samples. nih.govnih.gov

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a fused-silica fiber coated with a polymeric stationary phase to extract analytes. vscht.cz For phthalate analysis, polyacrylate (PA) and polydimethylsiloxane (B3030410) (PDMS) are common fiber coatings. vscht.cz The choice of fiber, extraction time, and temperature are optimized to achieve maximum sensitivity. vscht.cz SPME can be coupled with gas chromatography (GC) for thermal desorption and analysis. vscht.cz

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. nih.gov The fine droplets of the extraction solvent provide a large surface area for efficient mass transfer of the analytes. After centrifugation, the sedimented phase containing the concentrated analytes is collected and analyzed. sciforum.net A variation, air-assisted liquid-liquid microextraction (AALLME), eliminates the need for a disperser solvent by using a syringe to repeatedly suck and inject the sample and extraction solvent mixture, creating fine droplets. sciforum.net Another innovative approach combines vortex-assisted micro-solid-phase extraction (VA-μ-SPE) with low-density solvent-based DLLME (LDS-DLLME) for enhanced preconcentration of phthalate esters from water samples. nih.gov

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and cleanup of phthalates from various matrices, including water, soil, and consumer products. oiv.intnist.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an appropriate solvent.

Commonly used sorbents for phthalate extraction include:

Polystyrene-divinylbenzene (PS-DVB) copolymers: These are effective for extracting phthalates from aqueous samples. nist.gov

C18 (octadecyl silica): This is a versatile sorbent used for a wide range of phthalates. researchgate.net

Florisil: This magnesium-silica gel adsorbent is used for the cleanup of extracts, particularly from fatty food samples. europa.eu

Automated SPE systems can process large volume samples with high reproducibility and recovery rates, making them suitable for routine monitoring. oiv.int

| Extraction Method | Matrix | Target Analytes (including analogues) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Reference |

| SPME (PA fiber) | Water | DMP, DEP, DBP, BBP, DEHP, DnOP | - | 4-10 | 0.001-0.050 µg/L | vscht.cz |

| AALLME | Aqueous samples | DMP, DEP, DIBP, DNBP, DEHP | 89-102 | < 4 | 0.12-1.15 ng/mL | sciforum.net |

| Automated SPE (PS-DVB) | Drinking Water | DBP, BBP, DEHP, DNOP, DINP, DIDP | 95-105 | < 5 | - | oiv.int |

| VA-μ-SPE-LDS-DLLME | River Water | Six phthalate esters | - | < 9.2 | as low as 0.006 µg/L | nih.gov |

| SPE (C18) | Wastewater | DMP, DEP, DBP, BBP, DEHP | > 95 | < 5 | 20-400 ng/L | psu.edu |

Minimization of Background Contamination in Phthalate Analysis

A significant challenge in the trace analysis of phthalates is the high risk of background contamination from the laboratory environment. nih.govnih.gov Phthalates are present in numerous laboratory materials, including plasticware, solvents, and even the air, leading to potentially false-positive results or overestimated concentrations. nih.govkoreascience.kr

Key sources of contamination include:

Plastic equipment (e.g., pipette tips, vials, tubing) oiv.int

Solvents and reagents nih.gov

Laboratory air and dust koreascience.kr

Glassware surfaces nih.gov

Septa of injection vials oiv.int

Strategies to minimize background contamination:

Use of phthalate-free materials: Whenever possible, glass, stainless steel, or other non-plastic materials should be used. oiv.int All glassware should be meticulously cleaned, for instance by heating at high temperatures (e.g., 400°C for at least 2 hours), and rinsed with high-purity, phthalate-free solvents. oiv.intkoreascience.kr

Solvent purification: Solvents can be a major source of contamination. They should be of high purity (e.g., LC-MS grade) and tested for phthalate content before use. sciex.com Passing solvents through activated aluminum oxide can help remove phthalate contaminants. nih.gov

Procedural blanks: Analyzing procedural blanks alongside the actual samples is essential to assess the level of contamination introduced during the entire analytical procedure. nih.gov

Clean laboratory environment: Working in a clean, dedicated space, ideally a clean room, can significantly reduce airborne contamination. oiv.int

Injector and syringe cleaning: In GC analysis, the syringe needle can be a source of contamination from the laboratory air. nih.gov Specific cleaning procedures for the syringe and injector, such as pre-injection cleaning in split mode or fast injection at low temperatures, can minimize this issue. koreascience.krnih.gov

On-line systems: Automated, closed-loop systems like on-line SPE-LC-GC-MS can minimize sample handling and exposure to the laboratory environment, thereby reducing contamination risks. mdpi.com

Validation and Inter-laboratory Comparison of Analytical Protocols

The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and reproducibility of the generated data. Inter-laboratory comparison studies are equally important to assess the proficiency of different laboratories and the comparability of results.

Method Validation:

A comprehensive validation of an analytical method for this compound would typically involve the evaluation of the following parameters:

Linearity and Range: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a specified range. nih.govkoreascience.kr

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. nih.gov Precision measures the degree of agreement among independent measurements under specified conditions and is typically expressed as the relative standard deviation (RSD). nih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

Stability: Evaluating the stability of the analyte in standard solutions and in prepared samples under specific storage conditions. nih.gov

| Validation Parameter | Typical Acceptance Criteria for Phthalate Analysis | Reference |

| Linearity (Coefficient of determination, R²) | > 0.99 | koreascience.kr |

| Accuracy (Recovery) | 80-120% | nih.gov |

| Precision (RSD) | < 15-20% | nih.gov |

| Selectivity | No significant interfering peaks at the retention time of the analyte | nih.gov |

Inter-laboratory Comparison:

While specific inter-laboratory studies for this compound are not readily found in the public literature, studies on other phthalates like DEHP and DBP have demonstrated the importance of such comparisons. nih.gov These studies have highlighted that while good agreement can be achieved for some phthalates, challenges remain, particularly concerning background contamination and achieving low detection limits. nih.gov The development of certified reference materials (CRMs) is also crucial for improving the accuracy and comparability of phthalate analysis. nih.gov

Environmental Dynamics and Transformation Mechanisms of Bis 2,2 Dimethylolpropyl Phthalate

Environmental Partitioning and Distribution Across Multi-Compartment Systems

The distribution of Bis(2,2-dimethylolpropyl) phthalate (B1215562) in the environment is governed by its physical and chemical properties, which dictate its partitioning between different environmental media.

The interaction of phthalate esters with soil and sediment is a key factor in their environmental persistence and bioavailability. Sorption, the process by which a chemical binds to solid particles, can significantly reduce its mobility and availability in the aqueous phase.

Research on various phthalate esters has shown that their sorption to soil and sediment is influenced by several factors, including the organic carbon content of the solid phase and the chemical's hydrophobicity. For instance, studies on compounds like dimethyl phthalate (DMP) and di-(2-ethylhexyl) phthalate (DEHP) have indicated that sorption involves more than just linear partitioning with organic carbon; other mechanisms also play a role. nih.gov The irreversible sorption of phthalate acid esters (PAEs) to river sediments has been observed, with maximum irreversible sorption capacities being positively correlated with the surface area, cation exchange capacity, and black carbon content of the sediments. nih.gov

The organic carbon-normalized partition coefficients (Koc) are often used to describe the sorption potential of chemicals. For some phthalates, these values have been found to be higher than those reported in literature, suggesting that other reversible sorption mechanisms besides linear partitioning on organic carbon exist. nih.gov In contrast, for other phthalates, the Koc values are close to what would be expected from linear partitioning, indicating it as the primary reversible sorption mechanism. nih.gov The process of desorption, or the release of the chemical from the solid phase, can be limited, suggesting that sediments may act as a long-term reservoir for some phthalates. oekotoxzentrum.chnih.gov

Table 1: Factors Influencing Phthalate Sorption in Sediments

| Factor | Influence on Sorption | Reference |

| Organic Carbon Content | Positive correlation with sorption | nih.gov |

| Surface Area | Positive correlation with irreversible sorption capacity | nih.gov |

| Cation Exchange Capacity | Positive correlation with irreversible sorption capacity | nih.gov |

| Black Carbon Content | Positive correlation with irreversible sorption capacity | nih.gov |

Volatilization from water surfaces and subsequent atmospheric transport can be a significant pathway for the distribution of some phthalates. The tendency of a chemical to volatilize is influenced by its vapor pressure and its air-water partition coefficient (Henry's Law constant).

While some lower molecular weight phthalates volatilize relatively quickly from their pure state, they do so much more slowly from aqueous solutions. researchgate.net Interestingly, as the molecular weight of phthalate esters increases, their air-water partition coefficients also tend to increase. researchgate.net This suggests that higher molecular weight phthalates could potentially evaporate more rapidly from water; however, this tendency is often counteracted by their strong sorption to suspended matter in the water column. researchgate.net

Atmospheric transport has been identified as a significant process for the occurrence of phthalates in remote regions like the Arctic. nih.gov Studies have detected various phthalates in both the atmospheric gas phase and in seawater in these areas, with a general trend of decreasing concentrations with increasing latitude. nih.gov For some phthalates, atmospheric deposition is the dominant process in their air-sea gas exchange. nih.gov

The behavior of phthalates in the aqueous phase is largely governed by their water solubility, which varies significantly across different types of phthalates. Generally, there is a declining trend in water solubility with increasing alkyl chain length or molar volume. researchgate.netwikipedia.org This means that higher molecular weight phthalates tend to be less soluble in water. researchgate.netwikipedia.org

The low water solubility of many phthalates, coupled with their hydrophobic nature, leads them to adsorb onto suspended organic particles and sediment in aquatic environments. oekotoxzentrum.chmdpi.com This partitioning behavior affects their bioavailability and persistence in the water column. mdpi.com For example, bis(2-ethylhexyl) phthalate (DEHP) has low water solubility and is expected to be sorbed to suspended matter and sediments. oekotoxzentrum.chohio.gov Water solubility is also a major factor that can limit the degradation of hydrophobic phthalate esters under certain conditions. semanticscholar.orgnih.gov Phthalates with higher water solubility have been observed to have a higher degradation rate compared to those with lower water solubility. semanticscholar.org

Table 2: General Relationship between Phthalate Properties and Aqueous Behavior

| Property | Trend with Increasing Molecular Weight | Consequence for Aqueous Behavior | Reference |

| Water Solubility | Decreases | Reduced concentration in the dissolved phase, increased partitioning to sediment | researchgate.netwikipedia.org |

| Sorption to Sediment | Increases | Accumulation in sediment, reduced mobility in water | oekotoxzentrum.chmdpi.com |

Biotic Transformation and Biodegradation Studies

The environmental fate of bis(2,2-dimethylolpropyl) phthalate is largely governed by biotic transformation processes, primarily through the metabolic activities of microorganisms. While specific studies on this compound are limited, the broader understanding of phthalate ester biodegradation provides a framework for predicting its environmental behavior. The structural features of this compound, particularly the neopentyl glycol ester groups, are expected to influence its susceptibility to microbial attack.

Microbial Metabolism and Identification of Metabolites in Environmental Systems

Direct research on the microbial metabolism of this compound and the explicit identification of its metabolites in environmental systems are not extensively documented in publicly available scientific literature. However, the general pathway for phthalate ester (PAE) biodegradation is well-established and serves as a predictive model. frontiersin.orgnih.gov This process is predominantly initiated by the hydrolysis of the ester bonds. nih.gov

For other phthalates, microbial degradation typically begins with the cleavage of one or both ester linkages by hydrolase enzymes, such as esterases and lipases, to form the corresponding monoester and phthalic acid. frontiersin.orgnih.govnih.gov In the case of this compound, this initial step would theoretically yield mono(2,2-dimethylolpropyl) phthalate and subsequently phthalic acid, along with the release of 2,2-dimethylolpropane (neopentyl glycol).

The biodegradability of phthalates is known to be influenced by the structure of their alkyl side chains. nih.govresearchgate.net Phthalates with longer and more branched alkyl chains, such as di-(2-ethylhexyl) phthalate (DEHP), generally exhibit lower rates of biodegradation compared to those with shorter, linear chains. nih.govresearchgate.net The neopentyl structure in this compound presents a branched configuration, which could potentially hinder enzymatic hydrolysis, making it more recalcitrant than simpler phthalates. researchgate.net

Under anaerobic conditions, the degradation pathway of phthalates also proceeds through the initial hydrolysis to phthalic acid. nih.gov Subsequent degradation of phthalic acid under anoxic conditions involves different enzymatic strategies compared to aerobic pathways, often leading to the central intermediate benzoyl-CoA before further breakdown. nih.gov While specific anaerobic degradation studies for this compound are not available, it is plausible that its degradation would follow this general scheme, with the rate-limiting step likely being the initial hydrolysis of the bulky ester groups. nih.gov

Enzyme-Mediated Degradation Mechanisms

The enzymatic degradation of this compound is presumed to be initiated by ester-cleaving enzymes. While specific enzymes for this compound have not been characterized, the mechanism can be inferred from studies on other phthalate esters and compounds with similar chemical structures. The key enzymes involved in the initial breakdown of phthalates are hydrolases, particularly carboxylesterases. nih.gov

These enzymes catalyze the hydrolysis of the ester bonds, which is the first and often rate-limiting step in the biodegradation of phthalates. biorxiv.org The general reaction involves the nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, which then collapses to release the alcohol and the carboxylate.

For phthalates, this process typically occurs in two steps:

Diester to Monoester: An esterase attacks one of the ester linkages of the this compound molecule to produce mono(2,2-dimethylolpropyl) phthalate and one molecule of neopentyl glycol.

Monoester to Phthalic Acid: A second hydrolysis step, often catalyzed by a different monoester hydrolase, cleaves the remaining ester bond to yield phthalic acid and a second molecule of neopentyl glycol. frontiersin.org

The structure of the alcohol moiety significantly influences the efficiency of these enzymes. The bulky neopentyl group in this compound likely presents steric hindrance to the active site of many common esterases, potentially slowing down the degradation process compared to phthalates with linear alcohol chains. researchgate.net

Research on the enzymatic synthesis and degradation of neopentyl glycol esters using lipases, such as Novozym® 435, demonstrates that these enzymes can act on neopentyl glycol-containing molecules. researchgate.netnih.gov This suggests that microbial lipases and esterases with appropriate active site conformations could indeed catalyze the hydrolysis of this compound. The degradation process is generally carried out by a variety of microorganisms, and the specific enzymes involved can differ between species. nih.gov For example, some bacteria possess extracellular hydrolases that can initiate the degradation process outside the cell, while others may transport the phthalate into the cell before enzymatic breakdown. biorxiv.org

The subsequent degradation of phthalic acid and neopentyl glycol involves distinct enzymatic pathways. Phthalic acid is catabolized through various intermediates, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com Neopentyl glycol is also expected to be metabolized by alcohol dehydrogenases and subsequent enzymes, ultimately leading to its mineralization to carbon dioxide and water. zbaqchem.com

Migration and Leaching from Polymeric Materials into Environmental Media

This compound, like other phthalate plasticizers, is not chemically bound to the polymer matrix in materials such as polyvinyl chloride (PVC). nih.gov This lack of covalent bonding allows it to migrate from the plastic product into surrounding environmental media, including water, soil, and air. researchgate.net The rate and extent of this migration are influenced by a combination of factors related to the polymer, the specific phthalate, and the environmental conditions.

Several factors affect the leaching of phthalates from polymeric materials:

Temperature: Increased temperatures generally enhance the rate of diffusion and leaching of plasticizers from the polymer matrix. biointerfaceresearch.com

pH: The pH of the surrounding medium can influence the surface properties of the plastic and the solubility of the phthalate, thereby affecting the leaching rate. biointerfaceresearch.com

Contact Medium: The nature of the solvent or medium in contact with the plastic plays a crucial role. For instance, fatty or oily substances can accelerate the leaching of lipophilic phthalates.

Polymer Characteristics: The type of polymer, its porosity, and the presence of other additives can impact the migration of the plasticizer. nih.gov

Photoaging: Exposure to ultraviolet (UV) radiation can degrade the polymer surface, leading to increased leaching of phthalates and their degradation products. springernature.com

The table below summarizes findings on the leaching of a common phthalate, DEHP, from different plastic types under various conditions, which can serve as a proxy for understanding the potential behavior of this compound.

| Plastic Type | Leaching Conditions | Leached Phthalate | Concentration/Amount Leached | Reference |

| PVC | Medical devices in ethanol/water | DEHP | Median: 22.3 µg | nih.gov |

| PVC | Respiratory support devices | DEHP | Median: 6560 µg | nih.gov |

| Various Microplastics | Simulated marine environment at 45°C | DBP | 0.37 - 0.76 mg/L | biointerfaceresearch.com |

| PVC Microplastics | Aquatic environment after photoaging | DEHP | Enhanced leaching observed | springernature.com |

This table presents data for DEHP and DBP as a proxy due to the lack of specific data for this compound.

The migration of this compound from consumer products and industrial materials contributes to its presence in indoor dust and air, as well as in outdoor environments. Once released, its environmental dynamics are then governed by the transformation mechanisms discussed in the previous sections.

Polymer Science and Material Applications Incorporating Bis 2,2 Dimethylolpropyl Phthalate

Fundamental Interactions as a Polymer Additive

When incorporated into a polymer, the interaction of Bis(2,2-dimethylolpropyl) phthalate (B1215562) is governed by its molecular structure. It can function through non-covalent interactions, typical of an external plasticizer, or through covalent bonding, acting as a reactive or internal plasticizer.

Mechanism of Plasticization in Polymeric Matrices

As an external plasticizer, Bis(2,2-dimethylolpropyl) phthalate enhances the flexibility and workability of a polymer matrix. buffalo.edu The mechanism of plasticization is generally understood through several complementary theories:

Lubricity Theory: This theory posits that plasticizer molecules, upon being mixed with a polymer (typically at elevated temperatures), diffuse between the polymer chains. kinampark.com They act as molecular lubricants, shielding the polymer chains from each other and reducing the strong intermolecular van der Waals forces that make the material rigid. buffalo.edukinampark.com This allows the chains to slide past one another more easily, increasing the material's flexibility and elongation. buffalo.edu

Gel Theory: This model views the plasticized polymer as a three-dimensional gel. kinampark.com The polymer chains form a loose network held together by weak secondary forces, with the plasticizer molecules interspersed throughout. kinampark.com These weak bonds are easily disrupted by external stress, which accounts for the increased flexibility and ability to compress or elongate. kinampark.com

Free Volume Theory: Free volume refers to the unoccupied space within a polymer matrix. specialchem.com By inserting themselves between polymer chains, plasticizer molecules increase this free volume, providing more space for the polymer segments to move. specialchem.comnih.gov This enhanced mobility leads to a reduction in the material's glass transition temperature (Tg), the temperature at which a rigid, glassy polymer becomes soft and rubbery. specialchem.com

When this compound acts as an external plasticizer, its bulky phthalate core and flexible side chains effectively separate the polymer chains, increasing free volume and lubrication. However, its hydroxyl groups can also form hydrogen bonds with polar polymers, which can influence its compatibility and efficiency. The primary issue with external plasticizers is their tendency to migrate out of the polymer matrix over time, which can degrade the material's properties. nih.govresearchgate.net

Influence on Polymer Morphology and Microstructure

The introduction of a plasticizer like this compound can significantly alter the morphology and microstructure of a polymer. numberanalytics.com

Spherulite Morphology: In semi-crystalline polymers, crystalline lamellae often grow outwards from a central nucleus to form spherical structures called spherulites. The presence of a plasticizer can affect the size and perfection of these spherulites.

Amorphous Phase Distribution: Plasticizers primarily reside in the amorphous regions of a polymer. Their distribution can influence the properties of these regions, increasing the mobility of the polymer chains and lowering the glass transition temperature (Tg). mdpi.com Studies on poly(hydroxybutyrate-co-valerate) (PHBV) have shown that an oligomeric plasticizer can increase the thickness of both the crystalline lamellae and the interlamellar amorphous layers. acs.org

The specific impact of this compound on morphology would depend on its concentration and its compatibility with the host polymer. Its polar hydroxyl groups could lead to specific interactions that might create a more complex morphological landscape compared to non-polar plasticizers.

Role in Resin Formulations and Composite Materials

The most significant role for this compound is in formulations where its reactive hydroxyl groups can be chemically integrated into the polymer structure, particularly in thermosetting resins.

Application in Thermosetting Resins and Polymerization Processes

Thermosetting resins are materials that are cured (hardened) by chemical reactions to form a rigid, three-dimensional network. whiterose.ac.uk Unlike thermoplastics, they cannot be remelted once cured. wikipedia.org this compound, with its four hydroxyl groups, can act as a polyol—a type of alcohol containing multiple hydroxyl groups.

Polyols are fundamental components in the synthesis of several major classes of thermosets, including:

Polyesters: Unsaturated polyester (B1180765) resins are synthesized through the polycondensation of diacids (or their anhydrides) with diols. google.com this compound can be used as a co-polyol in these reactions. Its incorporation into the polyester backbone would permanently anchor the phthalate structure within the resin, providing internal plasticization and modifying properties like flexibility and impact strength.

Polyurethanes: Polyurethanes are formed by the reaction of polyols with polyisocyanates. wikipedia.orgmdpi.com Hydroxyl-terminated compounds are essential for this process. researchgate.netgoogle.comgoogle.com By participating in the reaction, this compound becomes a permanent part of the polyurethane network. mdpi.com

In these applications, the compound is not merely an additive but a reactive monomer or prepolymer that contributes to the final cured structure. researchgate.net This approach of using reactive plasticizers is a key strategy to prevent the migration issues associated with external plasticizers. researchgate.netnih.gov

Cross-linking Capabilities and Network Formation

Cross-linking is the process of forming covalent bonds that link one polymer chain to another, creating a stable, three-dimensional network. wikipedia.org The functionality of this compound (having four hydroxyl groups) makes it an effective cross-linking agent.

When used in polyurethane or polyester synthesis, each molecule can connect to multiple polymer chains or other monomers, increasing the cross-link density of the final material. The properties of thermosets are directly related to their cross-link density:

Higher cross-link density generally leads to increased strength, stiffness, thermal stability, and chemical resistance, but can also increase brittleness. wikipedia.org

The structure of the cross-linker influences the final properties. The flexible propyl chains of this compound can introduce a degree of flexibility into the network, helping to toughen the material without sacrificing its thermoset nature.

Its role is analogous to other multifunctional cross-linkers like Diallyl Phthalate (DAP), which is widely used in high-performance thermosets for its excellent electrical and thermal properties. osaka-soda.co.jpatamanchemicals.comatamanchemicals.comrebling.com However, where DAP cross-links through its allyl groups via free-radical polymerization, this compound cross-links through its hydroxyl groups via condensation or addition reactions.

Functionalization of Polymeric Materials with The Chemical Compound

Functionalization refers to the process of modifying a polymer to add new properties or reactive sites. This compound is inherently a functional molecule that can be used to impart specific characteristics to polymers by being chemically incorporated into their structure.

By participating in polymerization, it functionalizes the resulting polymer (e.g., a polyester or polyurethane) with its own structural features. rsc.orgdoi.orgepfl.ch The primary functions it imparts are:

Internal Plasticization: By building the bulky phthalate group directly into the polymer backbone, it permanently increases the free volume and chain mobility, enhancing flexibility without the risk of migration. gvogler.nl

Hydrophilicity/Reactivity: The hydroxyl groups, if not all are consumed during the primary polymerization, can remain as pendant or terminal groups on the polymer chain. These residual hydroxyls can serve as sites for subsequent post-polymerization modification, grafting, or for improving adhesion to substrates and fillers.

This approach is a key strategy in creating advanced polymers where properties are precisely engineered at the molecular level. For instance, bio-based diols derived from phenolic aldehydes have been used to synthesize novel polyesters and polyurethanes with tailored thermal and physical properties. mdpi.com Similarly, this compound serves as a synthetic building block to achieve a desired combination of flexibility, thermal stability, and reactivity in high-performance polymer systems.

Interactive Data Tables

Table 1: Comparison of Plasticization and Cross-linking Mechanisms

| Feature | External Plasticization | Internal Plasticization / Cross-linking | Role of this compound |

| Bonding | Non-covalent (Van der Waals, H-bonds) kinampark.com | Covalent Bonds researchgate.net | Can act as an external plasticizer, but is primarily designed for covalent bonding via its -OH groups. |

| Interaction | Interspersed between polymer chains buffalo.edu | Becomes part of the polymer backbone or a bridge between chains gvogler.nl | Acts as a co-monomer (polyol) in polymerization reactions (e.g., with isocyanates or diacids). mdpi.commdpi.com |

| Permanence | Can migrate out of the polymer over time researchgate.net | Permanently locked into the polymer network researchgate.net | Covalent bonding prevents migration, ensuring permanent modification of properties. |

| Effect on Tg | Lowers Glass Transition Temperature (Tg) specialchem.com | Lowers Tg, but the effect is moderated by cross-link density nih.gov | Lowers Tg by introducing flexible segments into the polymer backbone. |

| Primary Application | Softening rigid polymers like PVC buffalo.edu | Creating durable thermosets (polyesters, polyurethanes) and composites wikipedia.orgosaka-soda.co.jp | Ideal for use in thermosetting resins where durability and performance are critical. |

Comparative Analysis with Other Phthalate and Non-Phthalate Plasticizers in Material Performance

The efficacy of a plasticizer is primarily evaluated by its ability to enhance the flexibility, durability, and processability of a polymer matrix, most commonly polyvinyl chloride (PVC). This is achieved by reducing the glass transition temperature (Tg) of the polymer, which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. The molecular structure of the plasticizer, including its size, shape, and polarity, plays a pivotal role in this process.

This compound is a diol-based phthalate, a structural characteristic that distinguishes it from more common phthalates like Di(2-ethylhexyl) phthalate (DEHP). The presence of dimethylolpropyl groups introduces a unique steric and polarity profile, which can influence its interaction with polymer chains and, consequently, the material's mechanical and thermal properties.

Interactive Table: Comparative Properties of Plasticizers

| Plasticizer Name | Type | Key Structural Feature | Expected Impact on PVC |

| This compound | Phthalate (Diol-based) | Neopentyl glycol-like side chains | Potentially lower volatility and migration due to higher molecular weight and polarity. |

| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate (Ortho-phthalate) | Branched C8 alkyl chains | High plasticizing efficiency, but concerns over migration and toxicity have led to restrictions. wikipedia.org |

| Dioctyl terephthalate (B1205515) (DOTP) | Non-Phthalate (Terephthalate) | Linear C8 alkyl chains, para-isomer | Good performance, often used as a DEHP replacement due to a better safety profile. |

| Diisononyl phthalate (DINP) | Phthalate (Ortho-phthalate) | Branched C9 alkyl chains | Lower volatility than DEHP, good overall performance. specialchem.com |

Detailed Research Findings

While extensive comparative data for this compound is not as widely published as for commodity plasticizers, research into other diol-based dibenzoate plasticizers offers valuable insights. Studies on linear alkyl diol dibenzoates have shown that they can be as effective, or even more so, than DEHP in plasticizing PVC. nih.gov For instance, certain diol dibenzoates have demonstrated comparable or superior performance in terms of lowering the glass transition temperature, increasing elongation at break, and maintaining desirable tensile strength. nih.gov

The neopentyl glycol-like structure within this compound would theoretically contribute to enhanced thermal stability. The quaternary carbon in the neopentyl group is known to impart stability in various organic compounds. This could translate to PVC formulations with better resistance to degradation at elevated processing temperatures.

Furthermore, the two hydroxyl groups in the dimethylolpropyl moiety, if unesterified or partially esterified, could significantly increase the polarity of the plasticizer. This increased polarity could lead to stronger interactions with the PVC polymer chains, potentially reducing migration. Migration of plasticizers is a critical concern, especially in applications like medical devices and food contact materials. europa.eu Research on other polar plasticizers has shown that increased polarity can indeed lead to lower migration rates.

In comparison to non-phthalate plasticizers like DOTP, which is a terephthalate and an isomer of DEHP, the structural differences are significant. wikipedia.org DOTP's linear structure and para-isomerism are key to its favorable toxicological profile. nih.gov A comparative study would need to evaluate not only the mechanical performance but also the migration resistance and thermal properties of this compound against such established alternatives.

Data Tables from Hypothetical Research

To illustrate the potential performance benefits, the following tables present hypothetical data from a comparative study on PVC films plasticized with this compound, DEHP, and DOTP at a concentration of 40 parts per hundred of resin (phr).

Table 1: Mechanical Properties of Plasticized PVC Films

| Property | This compound | DEHP | DOTP |

| Tensile Strength (MPa) | 22.5 | 24.0 | 23.5 |

| Elongation at Break (%) | 350 | 380 | 360 |

| 100% Modulus (MPa) | 12.0 | 11.5 | 11.8 |

| Hardness (Shore A) | 85 | 82 | 84 |

This hypothetical data suggests that this compound could offer comparable mechanical properties to DEHP and DOTP.

Table 2: Thermal and Migration Properties

| Property | This compound | DEHP | DOTP |

| Glass Transition Temp. (°C) | -35 | -40 | -38 |

| Weight Loss after 24h at 100°C (%) | 0.8 | 1.5 | 1.2 |

| Migration into Hexane after 24h (%) | 1.2 | 2.5 | 1.8 |

This hypothetical data highlights the potential advantages of this compound in terms of lower volatility (weight loss) and reduced migration.

Computational Chemistry and Theoretical Modeling of Bis 2,2 Dimethylolpropyl Phthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule from first principles. These methods provide insights into the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and mapping potential energy surfaces. For a molecule like Bis(2,2-dimethylolpropyl) phthalate (B1215562), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can compute a variety of molecular parameters. These parameters are crucial for understanding its behavior and interactions. nih.govresearchgate.net

Key molecular properties that can be calculated using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Polarizability: The ability of the electron cloud to be distorted by an external electric field, affecting intermolecular forces.

Proton Affinity and Ionization Energy: These values provide insights into the molecule's reactivity in chemical reactions, particularly in mass spectrometry analyses. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

| Property | Typical Value Range for Phthalates | Significance for Bis(2,2-dimethylolpropyl) phthalate |

|---|---|---|

| Dipole Moment (Debye) | 2.0 - 4.0 | Influences solubility and interaction with polar matrices like PVC. |

| Polarizability (ų) | 25 - 40 | Relates to the strength of van der Waals interactions. |

| HOMO Energy (eV) | -9.0 to -7.0 | Indicates susceptibility to oxidation. |

| LUMO Energy (eV) | -1.0 to 0.5 | Indicates susceptibility to reduction. |

| HOMO-LUMO Gap (eV) | 6.0 - 9.0 | Correlates with chemical stability. A larger gap implies higher stability. |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties like interaction energies and reaction barriers. For a molecule of the size of this compound, these methods are typically used for calibrating less expensive methods or for studying specific, critical interactions where high accuracy is paramount, such as the binding mechanism to biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational flexibility of this compound and its interactions with its environment, such as a polymer matrix or a biological membrane. nih.gov

MD simulations can be used to investigate:

Conformational Landscape: Phthalates possess flexible side chains, and MD simulations can explore the different conformations (shapes) the molecule can adopt and their relative stabilities. This is crucial for understanding how it fits within a polymer matrix to act as a plasticizer.

Interaction with Polymers: In the context of its use as a plasticizer, MD simulations can model the interactions between this compound and polymer chains, such as Polyvinyl Chloride (PVC). These simulations can quantify interaction energies, which are primarily composed of van der Waals and electrostatic contributions, and help understand the compatibility and plasticizing effect. mdpi.com

Diffusion and Migration: MD simulations can predict the diffusion coefficient of the phthalate within a polymer, which is a key parameter for estimating its migration rate and potential for leaching into the environment. nih.gov

Membrane Permeation: By simulating the interaction of the phthalate with a model lipid bilayer, MD can elucidate the mechanism and energetics of its permeation through biological membranes, which is a critical first step in assessing its bioavailability and potential toxicity. nih.gov

| Parameter/Output | Description | Illustrative Finding |

|---|---|---|

| Interaction Energy (kcal/mol) | The energy of interaction between the phthalate and the polymer chains. | Stronger van der Waals interactions correlate with better compatibility. mdpi.com |

| Radial Distribution Function (g(r)) | Describes the probability of finding a polymer atom at a certain distance from a phthalate atom. | Sharp peaks indicate specific, favorable interactions. |

| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate the diffusion coefficient. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid to a more flexible state. | The reduction in Tg upon adding the plasticizer is a measure of its efficiency. mdpi.com |

Structure-Property Relationship (SPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest. For plasticizers like this compound, QSPR models can be developed to predict their performance and behavior. rdd.edu.iq

These models are typically built using a set of known phthalates and their experimentally determined properties. Quantum chemical calculations and other computational tools are used to generate a wide range of molecular descriptors for each phthalate in the set. These descriptors can include:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum-chemical descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges. rdd.edu.iq

Physicochemical descriptors: Like the octanol-water partition coefficient (LogP).

Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical equation that links a selection of these descriptors to a target property, such as plasticization efficiency (e.g., reduction in glass transition temperature). rdd.edu.iq Such a model could then be used to predict the performance of a new or untested compound like this compound based solely on its calculated molecular descriptors.

Predictive Modeling of Environmental Fate and Material Performance

Computational models are invaluable for predicting how a chemical like this compound will behave over its lifecycle, both in terms of its performance as a material additive and its fate in the environment.

Material Performance:

Migration Modeling: Mass transfer models can be used to predict the rate of emission of the phthalate from a material like vinyl flooring. These models incorporate parameters such as the material-phase concentration, the external mass-transfer coefficient, and the surface/air partition coefficients, which can be informed by MD simulations. nih.gov

Environmental Fate:

Multimedia Fate Models: These models predict the partitioning and distribution of a chemical in the environment (air, water, soil, sediment, biota). researchgate.netacs.org Key input parameters, which can be estimated using computational methods if experimental data are unavailable, include:

Vapor Pressure: Influences partitioning into the atmosphere.

Water Solubility: Determines its concentration in aquatic systems.

Octanol-Water Partition Coefficient (Kow): A measure of hydrophobicity, which correlates with bioaccumulation potential and sorption to organic matter. researchgate.net

Henry's Law Constant: Describes the partitioning between air and water.

Degradation Prediction: Computational models can estimate the rates of key degradation processes. For example, DFT can be used to calculate the activation energies for hydrolysis reactions, providing insights into the persistence of the compound in water. acs.org Models can also predict susceptibility to atmospheric oxidation by hydroxyl radicals.

| Parameter | Significance | Method of Computational Estimation |

|---|---|---|

| Log Kow | Predicts bioaccumulation and sorption to soil/sediment. Higher values indicate greater hydrophobicity. researchgate.net | QSPR models based on molecular fragments or properties. |

| Water Solubility | Determines environmental concentrations in aquatic systems. | QSPR models, continuum solvation models. |

| Vapor Pressure | Influences transport in the atmosphere. | Group contribution methods, QSPR. |

| Hydrolysis Half-life | A measure of persistence in water. | DFT calculations of reaction pathways and activation energies. acs.org |

Future Research Trajectories and Knowledge Gaps in Bis 2,2 Dimethylolpropyl Phthalate Studies

Development of Novel Sustainable Synthetic Methodologies

The conventional synthesis of phthalates typically involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol, in this case, 2,2-dimethylolpropane (neopentyl glycol), often using strong acid catalysts like sulfuric acid. google.comnih.gov This process, while effective, raises environmental concerns due to the use of harsh catalysts and the generation of waste. google.com Future research must prioritize the development of green and sustainable synthetic routes for Bis(2,2-dimethylolpropyl) phthalate (B1215562).

Key research trajectories include:

Bio-based Feedstocks: Investigating the use of neopentyl glycol derived from renewable biomass sources. The development of bio-based pathways to key chemical intermediates is a critical step in reducing the carbon footprint of plasticizer production.

Green Catalysis: Exploring alternative, environmentally benign catalysts to replace traditional mineral acids. This includes solid acid catalysts, such as zeolites or metal oxides like aluminum oxide, which can be easily recovered and reused, minimizing waste and corrosion issues. google.com Enzymatic catalysis, using lipases in solvent-free systems, represents another promising avenue, offering high selectivity and mild reaction conditions, as has been demonstrated for other adipate (B1204190) and terephthalate (B1205515) plasticizers. biorxiv.org

Process Intensification: Research into processes that enhance reaction efficiency and reduce energy consumption is needed. This could involve reactive distillation or membrane-assisted esterification to continuously remove water, thereby shifting the reaction equilibrium towards higher product yields. monash.edu A study on the synthesis of bis(2-ethylhexyl) terephthalate using ionic liquids as both solvent and catalyst demonstrated a biphasic system that helped overcome equilibrium limitations, a strategy that could be adapted for Bis(2,2-dimethylolpropyl) phthalate synthesis. monash.edu

Advanced Spectroscopic and Spectrometric Techniques for In-Situ Analysis

The detection and quantification of phthalates in various matrices are well-established, employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com However, these methods are typically laboratory-based, time-consuming, and require extensive sample preparation, which can be a source of contamination. mdpi.comcanada.ca A significant knowledge gap exists in the real-time, in-situ analysis of this compound.

Future research should focus on:

Portable and Field-Deployable Sensors: Development of miniaturized and portable spectroscopic devices for on-site monitoring. This would enable the rapid detection of this compound leaching from consumer products, in industrial settings, or in environmental compartments like water and soil.

Fiber-Optic Coupled Spectroscopy: Investigating the use of techniques like Raman and Infrared (IR) spectroscopy coupled with fiber-optic probes for remote and continuous monitoring. These methods offer non-destructive analysis without the need for sample extraction. mdpi.comresearchgate.net

Advanced Mass Spectrometry: Exploring ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART), for the rapid analysis of surfaces and liquids with minimal sample preparation. researchgate.net This could be invaluable for screening products for phthalate migration.

Table 1: Comparison of Analytical Techniques for Phthalate Analysis

| Technique | Advantages | Disadvantages | Future Research Focus for In-Situ Analysis |

|---|---|---|---|

| GC-MS | High sensitivity and selectivity, well-established methods. mdpi.com | Lab-based, requires sample preparation, potential for contamination. canada.ca | Miniaturization for field portability. |

| HPLC-MS | Suitable for less volatile phthalates, high sensitivity. researchgate.nethitachi-hightech.com | Lab-based, complex instrumentation. | Development of portable LC systems. |

| NMR Spectroscopy | Provides detailed structural information, non-destructive. nih.gov | Lower sensitivity compared to MS, expensive. | Development of benchtop NMR for process monitoring. |

| Raman/IR Spectroscopy | Non-destructive, potential for in-situ and remote analysis, no sample preparation needed. mdpi.comresearchgate.net | Lower sensitivity for trace analysis, potential for fluorescence interference (Raman). | Improved probe design, enhanced signal processing for higher sensitivity. |

| Ambient Ionization MS | Rapid, minimal to no sample preparation. researchgate.net | Matrix effects can influence quantification. | Development of quantitative methods and libraries for specific phthalates. |

Mechanistic Insights into Long-Term Environmental Weathering

The environmental fate of phthalates is a major concern, as they are not chemically bound to polymer matrices and can leach into the environment. uml.edunih.gov While general degradation pathways such as hydrolysis, photodegradation, and biodegradation are known for common phthalates, specific data for this compound is scarce. mst.dkresearchgate.net Its unique chemical structure, featuring neopentyl groups, may influence its environmental persistence and degradation mechanisms.

Key knowledge gaps to be addressed include:

Degradation Kinetics and Pathways: Conducting long-term studies to determine the rates of hydrolysis, photodegradation, and biodegradation under various environmentally relevant conditions (e.g., different pH, temperature, microbial populations). The half-life of phthalates can range from days to years depending on the compound and conditions. canada.caresearchgate.net

Identification of Weathering Products: Characterizing the intermediate and final products formed during the environmental weathering of this compound. Research on DEHP has shown that photoaging can lead to the formation of transformation products like mono(2-ethylhexyl) phthalate (MEHP) and phthalic acid, which may have different toxicological profiles. springernature.comnih.gov Similar studies are needed for the target compound.

Bioaccumulation and Trophic Transfer: Assessing the potential for this compound and its degradation products to bioaccumulate in organisms and move through the food chain. While metabolism can limit the bioaccumulation of some phthalates, the potential varies between species and compounds. mst.dk

Integration of Computational and Experimental Approaches for Material Innovation

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating materials science. imist.marsc.org For this compound, this integrated approach can provide profound insights and guide the development of innovative materials with enhanced properties and safety profiles.

Future research should integrate:

Molecular Modeling of Plasticizer-Polymer Interactions: Using molecular dynamics (MD) simulations and Density Functional Theory (DFT) to understand the interactions between this compound and various polymer matrices, such as Polyvinyl Chloride (PVC). plos.orgmdpi.com This can help predict compatibility, plasticizing efficiency, and the energy barriers associated with leaching, guiding the design of polymers that bind the plasticizer more effectively.

Predictive Modeling of Environmental Fate: Employing computational models to predict the environmental distribution, degradation pathways, and potential toxicity of this compound. For instance, computational studies have been used to model the metabolism of phthalates by cytochrome P450 enzymes and to predict the binding affinity of various phthalates to hormone receptors. mdpi.comnih.gov

Structure-Property Relationship Studies: Combining computational predictions with experimental data (e.g., from spectroscopy and thermal analysis) to build robust structure-property relationship models. This will enable the in silico design of novel phthalate alternatives or polymer systems with tailored flexibility, durability, and reduced environmental impact.

By systematically addressing these research trajectories, the scientific community can fill the critical knowledge gaps surrounding this compound, paving the way for its responsible use and the innovation of safer, more sustainable materials.

Q & A

Q. What analytical methods are recommended for quantifying Bis(2,2-dimethylolpropyl) phthalate in environmental or biological matrices?

To ensure accurate quantification, researchers should employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . These methods require careful optimization of extraction protocols (e.g., solid-phase extraction for aqueous samples) to minimize matrix interference. Calibration standards should account for potential degradation products, and isotope-labeled internal standards (e.g., deuterated analogs) are critical for correcting recovery rates . For environmental samples, follow EPA guidelines for method validation, including limits of detection (LOD) and reproducibility across replicates .

Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?

Synthesis protocols should prioritize strict control of reaction conditions (e.g., temperature, stoichiometry of reactants) and use high-purity precursors. Post-synthesis purification via column chromatography or recrystallization is essential to remove unreacted monomers or byproducts. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) should verify structural integrity, while high-performance liquid chromatography (HPLC) ensures purity (>98%) . Documentation of synthesis parameters (e.g., catalyst type, reaction time) is critical for reproducibility .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Human cell lines such as HepG2 (liver) , HEK293 (kidney) , and MCF-7 (breast cancer) are widely used to assess cytotoxicity, oxidative stress, and endocrine disruption. Dose-response studies should include relevant physiological concentrations (e.g., ng/mL to µg/mL) and controls for solvent effects (e.g., dimethyl sulfoxide). Endpoints like mitochondrial membrane potential (JC-1 assay), reactive oxygen species (ROS) generation, and estrogen receptor activation (luciferase reporter assays) provide mechanistic insights . Researchers must validate findings with orthogonal assays to rule out assay-specific artifacts .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?